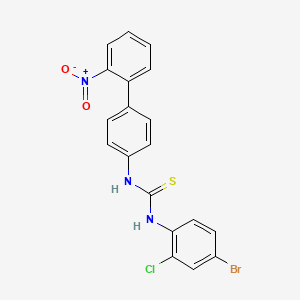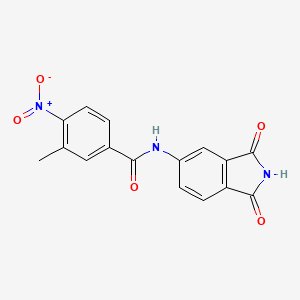![molecular formula C22H30ClN3O B4705230 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4705230.png)
2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide
説明
2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide, also known as ACPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of adamantyl-substituted piperazines and has been found to have various biological effects.
作用機序
2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide acts as a selective agonist for the cannabinoid receptor type 1 (CB1), which is widely distributed in the central nervous system. CB1 activation leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain perception and inflammation. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been found to have anxiolytic and antidepressant effects, suggesting a potential role in the treatment of anxiety and depression. Additionally, this compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide in lab experiments is its high potency and selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. This compound has also been found to have a long duration of action, which can be advantageous in chronic pain models. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been found to have some off-target effects, such as inhibition of COX-2, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide. One area of interest is the development of more water-soluble derivatives of this compound, which may improve its bioavailability and allow for more precise dosing. Another area of interest is the investigation of this compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of this compound in modulating the activity of the endocannabinoid system in various physiological processes such as appetite regulation and mood regulation warrants further investigation.
科学的研究の応用
2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. This compound has also been shown to modulate the activity of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite.
特性
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O/c23-19-1-3-20(4-2-19)24-21(27)15-25-5-7-26(8-6-25)22-12-16-9-17(13-22)11-18(10-16)14-22/h1-4,16-18H,5-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCNSYRIINKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4,5-dimethoxy-2-(1-piperidinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4705153.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4705160.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarbothioamide](/img/structure/B4705169.png)
![N-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4705176.png)
![N-(2,4-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4705183.png)
![3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4705184.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4705198.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4705200.png)

![N-(1-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4705217.png)
![2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4705223.png)
![methyl 2-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4705234.png)
![2-(2-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4705257.png)
